molecular formula C11H9FN6OS B13361414 N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(1H-tetraazol-1-yl)propanamide

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(1H-tetraazol-1-yl)propanamide

Katalognummer: B13361414
Molekulargewicht: 292.29 g/mol
InChI-Schlüssel: PPIBPIAQQGXWCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(1H-tetraazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(1H-tetraazol-1-yl)propanamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2-fluorobenzoic acid, under acidic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced by reacting the benzothiazole derivative with sodium azide and a suitable nitrile, such as 3-bromopropionitrile, under reflux conditions.

    Amidation Reaction: The final step involves the amidation of the intermediate product with a suitable amine, such as propanamide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, high-throughput synthesis techniques, and continuous flow reactors to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro group (if present) or the tetrazole ring, leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced tetrazole derivatives

    Substitution: Functionalized benzothiazole derivatives

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(1H-tetraazol-1-yl)propanamide may involve interactions with specific molecular targets, such as enzymes or receptors. The fluorine atom and tetrazole ring can enhance binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Tetrazole Derivatives: Compounds with similar tetrazole rings, such as 5-aminotetrazole and 5-phenyltetrazole.

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(1H-tetraazol-1-yl)propanamide is unique due to the combination of a fluorinated benzothiazole core and a tetrazole ring, which may confer distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential bioactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C11H9FN6OS

Molekulargewicht

292.29 g/mol

IUPAC-Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C11H9FN6OS/c12-7-1-2-8-9(5-7)20-11(14-8)15-10(19)3-4-18-6-13-16-17-18/h1-2,5-6H,3-4H2,(H,14,15,19)

InChI-Schlüssel

PPIBPIAQQGXWCB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1F)SC(=N2)NC(=O)CCN3C=NN=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.